4'-Bromo-[1,1'-biphenyl]-4-amine
Overview
Description
4’-Bromo-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C12H10BrN It consists of a biphenyl structure with a bromine atom attached to one phenyl ring and an amine group attached to the other phenyl ring
Scientific Research Applications
4’-Bromo-[1,1’-biphenyl]-4-amine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Mechanism of Action
Target of Action
It’s known that similar biphenyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that brominated biphenyls can undergo metabolic transformations in the body, such as reduction . These transformations can lead to the formation of metabolites that may interact with biological targets .
Biochemical Pathways
It’s known that similar compounds can be metabolized by cytochrome p-450-dependent monooxygenases in hepatic microsomes . This suggests that 4’-Bromo-[1,1’-biphenyl]-4-amine could potentially affect pathways related to xenobiotic metabolism .
Pharmacokinetics
Similar biphenyl compounds are known to be lipophilic and can be widely distributed in the body . They can also undergo metabolic transformations, as mentioned earlier .
Result of Action
The metabolic transformations it undergoes could potentially lead to the formation of metabolites that interact with various biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Bromo-[1,1’-biphenyl]-4-amine. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with biological targets . Additionally, the presence of other compounds or contaminants can potentially influence its efficacy and toxicity .
Biochemical Analysis
Biochemical Properties
4’-Bromo-[1,1’-biphenyl]-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P-450-dependent monooxygenases in rat hepatic microsomes . These interactions involve the reduction of 4’-Bromo-[1,1’-biphenyl]-4-amine to biphenyl, facilitated by electrochemically generated anion radicals . The nature of these interactions suggests that 4’-Bromo-[1,1’-biphenyl]-4-amine can act as a substrate for enzymatic reactions, influencing the activity of these enzymes.
Cellular Effects
The effects of 4’-Bromo-[1,1’-biphenyl]-4-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cytochrome P-450 enzymes can lead to changes in the metabolic pathways within the cell . These changes can alter the expression of genes involved in detoxification processes and other metabolic functions, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, 4’-Bromo-[1,1’-biphenyl]-4-amine exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s interaction with cytochrome P-450 enzymes involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . This interaction can result in changes in gene expression, particularly genes involved in metabolic pathways and detoxification processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Bromo-[1,1’-biphenyl]-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Bromo-[1,1’-biphenyl]-4-amine undergoes reduction to biphenyl in the presence of cationic micelles, indicating its potential degradation pathway . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in biochemical research.
Dosage Effects in Animal Models
The effects of 4’-Bromo-[1,1’-biphenyl]-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Studies have indicated that high doses of 4’-Bromo-[1,1’-biphenyl]-4-amine can cause toxicity in animal models, affecting liver function and other vital organs . These findings highlight the importance of dosage considerations in the use of this compound in research.
Metabolic Pathways
4’-Bromo-[1,1’-biphenyl]-4-amine is involved in various metabolic pathways, particularly those mediated by cytochrome P-450 enzymes. The compound undergoes metabolic reduction to biphenyl, a process facilitated by cytochrome P-450-dependent monooxygenases . This metabolic pathway is crucial for the detoxification and elimination of the compound from the body, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 4’-Bromo-[1,1’-biphenyl]-4-amine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The transport and distribution of 4’-Bromo-[1,1’-biphenyl]-4-amine are essential for understanding its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4’-Bromo-[1,1’-biphenyl]-4-amine is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . These interactions can affect the compound’s activity and function, highlighting the importance of subcellular localization in its biochemical analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-[1,1’-biphenyl]-4-amine typically involves the bromination of biphenyl followed by the introduction of an amine group. One common method is the bromination of biphenyl using liquid bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in a solvent like dichloroethane, and the temperature is controlled to ensure selective bromination at the desired position .
After bromination, the resulting 4-bromobiphenyl is subjected to a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the para position relative to the bromine atom .
Industrial Production Methods
Industrial production of 4’-Bromo-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination step is carefully monitored to achieve high yields and minimize by-products. The subsequent amination step is optimized for maximum conversion and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or alkoxide ions, to form different substituted biphenyl derivatives.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or nitric acid are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include hydroxylated or alkoxylated biphenyl derivatives.
Oxidation Reactions: Products include nitroso or nitro biphenyl derivatives.
Reduction Reactions: Products include dehalogenated biphenyl or alkylamine derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-[1,1’-biphenyl]: Lacks the amine group, making it less versatile in certain chemical reactions.
4-Amino-[1,1’-biphenyl]:
4’-Chloro-[1,1’-biphenyl]-4-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
4’-Bromo-[1,1’-biphenyl]-4-amine is unique due to the presence of both bromine and amine functional groups, which provide a combination of reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-(4-bromophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPBKHKHMVGUFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299436 | |
Record name | 4'-bromobiphenyl-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3365-82-0 | |
Record name | 3365-82-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-bromobiphenyl-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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